N-Methyl-4-isopropylaniline (CAS 6950-79-4): Chemical Properties, Synthetic Methodologies, and Applications in Drug Development
N-Methyl-4-isopropylaniline (CAS 6950-79-4): Chemical Properties, Synthetic Methodologies, and Applications in Drug Development
Executive Summary
As secondary aromatic amines continue to serve as privileged scaffolds in both organic synthesis and medicinal chemistry, N-methyl-4-isopropylaniline (also known as p-isopropyl-N-methylaniline or N-methyl-p-cumidine) has emerged as a highly versatile building block. Structurally characterized by an electron-donating isopropyl group at the para position and a sterically active N-methyl substitution, this compound exhibits unique physicochemical properties that make it highly valuable.
This technical whitepaper provides an in-depth analysis of the chemical and physical properties of N-methyl-4-isopropylaniline, details field-proven synthetic methodologies with self-validating quality control steps, and explores its critical role in modern drug development—specifically in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) channel inhibitors.
Physicochemical Profiling & Structural Causality
Understanding the foundational properties of a chemical building block is critical for predicting its behavior in complex reaction matrices and biological systems. The table below summarizes the core quantitative data for N-methyl-4-isopropylaniline[1],[2].
| Property | Value | Source / Method |
| IUPAC Name | N-methyl-4-(propan-2-yl)aniline | Computed |
| CAS Registry Number | 6950-79-4 | Experimental |
| Molecular Formula | C₁₀H₁₅N | Computed |
| Molecular Weight | 149.23 g/mol | Computed |
| Exact Mass | 149.120449 g/mol | Computed |
| XLogP3 (Lipophilicity) | 2.9 | Computed |
| Topological Polar Surface Area | 12 Ų | Computed |
| Kovats Retention Index | 1286.4 | Experimental (Non-polar) |
Causality Behind the Properties
The specific structural features of N-methyl-4-isopropylaniline dictate its chemical behavior:
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Lipophilicity and Permeability: The para-isopropyl group significantly enhances the overall lipophilicity of the molecule (XLogP3 = 2.9)[1]. Combined with the N-methyl group—which removes one hydrogen bond donor compared to a primary amine—the Topological Polar Surface Area (TPSA) drops to a mere 12 Ų[1]. This low TPSA is a critical driver for high membrane permeability, making derivatives of this compound exceptionally well-suited for targeting intracellular domains or central nervous system (CNS) receptors.
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Electronic Effects: The isopropyl moiety donates electron density into the aromatic ring via inductive effects. This subtly increases the nucleophilicity of the secondary amine nitrogen, rendering it highly reactive toward electrophiles in downstream functionalization while maintaining sufficient stability against spontaneous oxidation.
Synthetic Methodologies & Self-Validating Protocols
To synthesize N-methyl-4-isopropylaniline or its derivatives, two primary pathways are utilized depending on the starting materials available: Direct N-Alkylation and Palladium-Catalyzed Cross-Coupling.
Figure 1: Synthetic workflows for N-methyl-4-isopropylaniline via direct alkylation and cross-coupling.
Protocol A: Direct N-Alkylation via Boc-Protection
This protocol prevents the common issue of over-alkylation (quaternary ammonium salt formation) by utilizing a tert-butyloxycarbonyl (Boc) protecting group[3].
Step-by-Step Methodology:
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Deprotonation: Dissolve p-isopropyl-N-boc-aniline in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the system to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Causality: NaH quantitatively deprotonates the relatively acidic carbamate N-H, forming a highly nucleophilic sodium amide intermediate.
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Alkylation: Introduce Methyl Iodide (MeI) dropwise. Stir for 4 hours while allowing the mixture to warm to room temperature. The strong nucleophile attacks the electrophilic methyl carbon via an SN2 mechanism.
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Deprotection: Quench with water, extract the organic layer, and concentrate. Redissolve the intermediate in dichloromethane (DCM) and add Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature to cleave the Boc group.
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Isolation: Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via vacuum distillation.
Self-Validating QC: The protocol is self-validating through spectroscopic tracking. The disappearance of the broad N-H stretch (~3300 cm⁻¹) and the strong Boc-carbonyl stretch (~1700 cm⁻¹) in FTIR, coupled with the emergence of a distinct N-CH₃ singlet at ~2.8 ppm in ¹H NMR, confirms a successful transformation without over-alkylation.
Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)
For complex library generation, forming the C-N bond directly from an aryl halide is preferred[4].
Step-by-Step Methodology:
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Catalyst Activation: Charge a Schlenk flask with a Palladium catalyst (e.g., Pd₂(dba)₃), a bidentate phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).
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Coupling: Add 4-iodoisopropylbenzene and N-methylbenzylamine in a degassed 2:1 dioxane/t-BuOH solvent system. Heat to 60 °C under nitrogen for 12 hours. Causality: The Pd(0) species undergoes oxidative addition into the aryl-iodine bond. The amine coordinates to the Pd(II) complex, is deprotonated by the base, and undergoes reductive elimination to form the N-benzyl-N-methyl-4-isopropylaniline intermediate[4].
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Hydrogenolysis: Subject the intermediate to H₂ gas (1 atm) over a Pd/C catalyst in methanol to selectively cleave the benzyl protecting group, yielding the target secondary amine.
Applications in Drug Development: TRPA1 Modulation
In contemporary medicinal chemistry, N-methyl-4-isopropylaniline is heavily utilized as a precursor for synthesizing antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel[5],[6].
TRPA1 is a non-selective, calcium-permeable cation channel expressed in sensory neurons. It acts as a primary sensor for noxious environmental stimuli (e.g., extreme cold, reactive electrophiles) and is a major target for novel analgesic and anti-inflammatory drugs[6].
Figure 2: TRPA1 nociceptive signaling pathway and mechanism of action for aniline-derived inhibitors.
Mechanistic Role of the Scaffold
When N-methyl-4-isopropylaniline is coupled with complex heterocyclic cores (e.g., pyrimidines or purines), the resulting compounds exhibit potent TRPA1 inhibition (IC₅₀ < 10 µM)[5]. The causality of this efficacy lies in the steric and hydrophobic profile of the aniline derivative. The para-isopropyl group anchors the antagonist deep within the hydrophobic allosteric binding pocket of the TRPA1 channel. Meanwhile, the N-methyl group restricts the rotational degrees of freedom of the amide/amine linkage, locking the pharmacophore into a bioactive conformation that effectively blocks the channel pore, preventing Ca²⁺ influx and subsequent nociceptive action potential firing[5],[6].
Historical Context: Aviation Fuel Additive
Beyond modern pharmacology, N-methyl-4-isopropylaniline has a rich industrial history. During the mid-20th century, the National Advisory Committee for Aeronautics (NACA) extensively researched aromatic amines as high-performance aviation fuel additives[7].
Researchers discovered a critical structure-activity relationship: adding a single methyl radical to the nitrogen atom of p-isopropylaniline drastically increased the knock resistance (octane rating) of aviation gasoline while simultaneously decreasing its temperature sensitivity[7],. The tertiary radical formed during combustion was highly stable, effectively quenching pre-ignition radical chain reactions in the engine cylinder.
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The Journal of Organic Chemistry (ACS Publications). "An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides". ACS. [Link]
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NASA Technical Reports Server. "NACA Fuels Research Summaries 1945-1952". NTRS. [Link]
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